molecular formula C15H10F2O2 B8115382 1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one CAS No. 62375-96-6

1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one

Cat. No.: B8115382
CAS No.: 62375-96-6
M. Wt: 260.23 g/mol
InChI Key: WYHRBBCFYJXBRN-UHFFFAOYSA-N
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Description

1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one is a chemical compound characterized by its unique structure, which includes two fluorophenyl groups attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one typically involves the reaction of 4-fluorophenylacetic acid with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using specialized reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group, resulting in the formation of a diol.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: 1,3-Bis(4-fluorophenyl)propanoic acid.

  • Reduction: 1,3-Bis(4-fluorophenyl)propane-1,2-diol.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one is similar to other compounds with fluorophenyl groups, such as bis(4-fluorophenyl)methanol and 1,3-bis(4-fluorophenyl)propanoic acid. its unique structure and reactivity set it apart from these compounds. The presence of the hydroxy group and the double bond in the propenone backbone contribute to its distinct chemical properties.

Comparison with Similar Compounds

  • Bis(4-fluorophenyl)methanol

  • 1,3-Bis(4-fluorophenyl)propanoic acid

  • 1,3-Bis(4-fluorophenyl)propane-1,2-diol

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Biological Activity

1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their ability to interact with various biological targets, leading to potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F2OC_{15}H_{12}F_2O, with a molecular weight of approximately 250.25 g/mol. The compound features a conjugated double bond system that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that chalcones exhibit significant anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Specifically, it has been shown to enhance the expression of Bax and Bak while reducing Bcl-2 levels, leading to increased caspase activity and cell death in cancerous cells .

Antimicrobial Activity

Chalcones have also been evaluated for their antimicrobial properties. Studies have reported that this compound exhibits inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a potential candidate for treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Cell Cycle Arrest : This compound has been shown to induce cell cycle arrest at various phases (G0/G1 and G2/M), which is crucial for its anticancer effects .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS plays a vital role in inducing apoptosis in cancer cells.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in tumor progression and inflammation.

Case Studies

Several case studies highlight the efficacy of chalcone derivatives, including this compound:

  • Study on Cancer Cell Lines : In vitro studies on HCT116 colon cancer cells showed that treatment with this chalcone resulted in significant cytotoxicity compared to control groups. The IC50 value was determined through MTT assays .
  • Antibacterial Efficacy : A comparative study on various chalcone derivatives revealed that this compound exhibited an MIC of 0.5 μg/mL against S. aureus, demonstrating its potential as an antibacterial agent .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AnticancerInduces apoptosis
AntimicrobialMIC = 0.5 μg/mL (S. aureus)
Anti-inflammatoryInhibits cytokine production

Properties

IUPAC Name

1,3-bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHRBBCFYJXBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)C2=CC=C(C=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10796664
Record name 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10796664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62375-96-6
Record name 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10796664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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